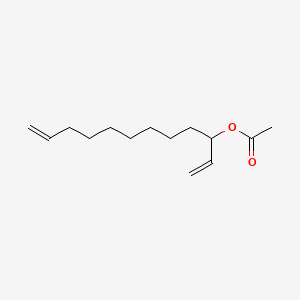
Dodeca-1,11-dien-3-yl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodeca-1,11-dien-3-yl Acetate is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester that features a dodecadiene backbone with double bonds at the 1st and 11th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodeca-1,11-dien-3-yl Acetate can be synthesized through several methods. One common approach involves the coupling reaction between Grignard reagents and acetates catalyzed by Li2CuCl4 . Another method utilizes the Suzuki-Miyaura cross-coupling reaction, which employs palladium complexes as catalysts . These methods are chosen based on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using cost-effective and efficient catalytic systems. The use of iron-catalyzed cross-coupling reactions has been explored to develop sustainable synthetic procedures . These methods aim to minimize environmental impact while maximizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dodeca-1,11-dien-3-yl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can yield saturated hydrocarbons.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecadien-1-ol, while reduction could produce dodecane.
Applications De Recherche Scientifique
Dodeca-1,11-dien-3-yl Acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of Dodeca-1,11-dien-3-yl Acetate involves its interaction with specific molecular targets. In the context of insect pheromones, the compound binds to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion . The pathways involved in these processes are still under investigation, but they are believed to involve signal transduction mechanisms that regulate insect behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,Z)-7,9-Dodecadienyl Acetate: This compound has a similar structure but differs in the position of the double bonds.
(E)-Dodeca-9,11-dien-1-yl Acetate: Another related compound with variations in the double bond configuration.
3,7,11-Trimethyl-3-hydroxy-6,10-dodecadien-1-yl Acetate: This compound features additional methyl and hydroxy groups.
Uniqueness
Dodeca-1,11-dien-3-yl Acetate is unique due to its specific double bond positions and its applications in pheromone research. Its ability to disrupt insect mating processes makes it a valuable tool in pest control strategies.
Propriétés
Formule moléculaire |
C14H24O2 |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
dodeca-1,11-dien-3-yl acetate |
InChI |
InChI=1S/C14H24O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3 |
Clé InChI |
ACPIGSZPIIDMAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CCCCCCCC=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















